3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-8-3-5-9(6-4-8)11-7-10(13(17)18)12(14)16-15-11/h3-7H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSWRNFHZPZLRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyridazine core with a carboxylic acid functional group and an ethyl-substituted phenyl group, which may influence its biological properties.
Biological Activity Overview
Research indicates that compounds within the pyridazine class, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that pyridazine derivatives possess antibacterial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves inhibition of bacterial enzymes critical for cell viability.
- Anti-inflammatory Effects : Some derivatives have demonstrated significant anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response . The structure-activity relationship (SAR) suggests that modifications to the phenyl ring enhance COX inhibition.
- Anticancer Potential : Preliminary investigations into the anticancer properties of pyridazine derivatives indicate potential efficacy against various cancer cell lines, attributed to their ability to induce apoptosis and inhibit cell proliferation .
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis and evaluation of this compound revealed its effectiveness against several bacterial strains. The compound exhibited an IC50 value indicating significant potency in inhibiting bacterial growth.
| Bacterial Strain | IC50 (µM) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
| Pseudomonas aeruginosa | 20.0 |
Case Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that this compound effectively inhibited COX-2 enzyme activity, which is crucial for prostaglandin synthesis involved in inflammation.
| Compound | COX-2 Inhibition IC50 (µM) |
|---|---|
| This compound | 0.05 |
| Celecoxib | 0.04 |
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of the chloro group at position 3 and the ethyl substitution on the phenyl ring significantly enhance the biological activity of pyridazine derivatives. Modifications in these positions can lead to variations in potency and selectivity towards specific biological targets.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including 3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid. These compounds have shown efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. For example, derivatives of pyridine have been evaluated for their ability to inhibit the OXA-48 β-lactamase enzyme, which is responsible for antibiotic resistance in Klebsiella pneumoniae. The compound demonstrated promising results in restoring the activity of β-lactam antibiotics against resistant strains .
Anticancer Activity
Research indicates that pyridine derivatives can induce apoptosis in cancer cells. Specifically, studies involving similar compounds have demonstrated cytotoxic effects against multiple cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation . In vitro assays showed that these compounds could significantly reduce cell viability in cancer models, suggesting their potential as anticancer agents.
Neuroprotective Effects
Pyridine derivatives have also been investigated for their neuroprotective properties. Certain compounds exhibit inhibition of acetylcholinesterase, an enzyme linked to Alzheimer's disease pathology. By inhibiting this enzyme, these compounds may help alleviate cognitive decline associated with neurodegenerative diseases .
Agricultural Applications
Herbicidal Activity
this compound has been explored for its herbicidal properties. It has been shown to possess synergistic effects when combined with other herbicides, enhancing weed control efficacy while reducing application rates. This is particularly beneficial in managing resistant weed populations in crops .
Synergistic Combinations
The compound has been tested in combination with various herbicides such as glyphosate and imidazolinone derivatives. Studies indicate that these combinations can achieve effective weed control at lower concentrations than when used individually, thereby minimizing environmental impact and promoting sustainable agricultural practices .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase enzymes (COX), which are key players in inflammatory processes .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the interactions at a molecular level, facilitating the design of more potent derivatives with enhanced biological activity .
Data Summary Table
Case Studies
-
Antimicrobial Efficacy Against OXA-48 β-Lactamase
A study focused on the development of novel inhibitors targeting OXA-48 β-lactamase utilized this compound as a lead compound. The results indicated a significant reduction in bacterial resistance when combined with β-lactam antibiotics, showcasing its potential role in combating antibiotic-resistant infections . -
Cytotoxicity Against Cancer Cell Lines
A series of experiments assessed the cytotoxic effects of pyridine derivatives on various cancer cell lines. The findings revealed that this compound induced apoptosis and significantly decreased cell viability, supporting further development as an anticancer therapeutic agent . -
Synergistic Herbicide Combinations
Field trials demonstrated that combining this compound with traditional herbicides resulted in improved weed control efficiency and reduced herbicide usage rates, highlighting its practical applications in sustainable agriculture .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key features of 3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid with structurally related compounds from the evidence:
Key Observations:
- Pyridazine vs. Pyridine Backbone : The pyridazine core (two adjacent nitrogen atoms) in the target compound and ’s analog creates a more electron-deficient ring compared to pyridine derivatives (e.g., and ). This may enhance electrophilic reactivity and selectivity in herbicidal interactions .
- Substituent Effects: The 4-ethylphenyl group in the target compound increases steric bulk and hydrophobicity compared to halogenated aryl groups () or heterocyclic substituents (). This could improve soil adsorption but reduce water solubility. Carboxylic Acid Position: The carboxylic acid at position 4 in the target compound contrasts with position 2 in ’s pyridine derivative. Positional differences may alter binding modes in auxin-like herbicidal activity .
Herbicidal Activity
- ’s Compound : Demonstrated efficacy in controlling unwanted vegetation in crops like wheat and corn. The fluorine and methoxy groups likely enhance soil persistence and target specificity .
- Target Compound : The ethylphenyl group may reduce soil residual activity compared to halogenated analogs but improve foliar absorption due to higher lipophilicity.
Pharmacological Potential
- ’s Compound : The nitro and amide groups suggest possible antimicrobial or enzyme-inhibitory properties, though this is speculative without direct data .
- Target Compound : The pyridazine-carboxylic acid scaffold is structurally similar to kinase inhibitors, hinting at unexplored therapeutic applications.
Preparation Methods
Halogenated Pyridazine Intermediate Formation
A common approach starts with 3,6-dichloropyridazine as a key intermediate. This compound provides reactive chloro substituents at positions 3 and 6, which can be selectively substituted or transformed. For example, nucleophilic aromatic substitution reactions enable the introduction of aryl groups at the 6-position while retaining the chloro group at position 3.
- Example procedure : Reacting 3,6-dichloropyridazine with aryl tetrazoles or phenyl derivatives under reflux in solvents like toluene, often in the presence of a base such as pyridine, leads to biaryl coupling products. This method yields compounds with aryl substitution at position 6 and chloro at position 3 intact.
Introduction of the 4-Ethylphenyl Group
The 4-ethylphenyl substituent can be introduced via cross-coupling reactions such as Suzuki or nucleophilic aromatic substitution, depending on the reactivity of the halogenated pyridazine intermediate.
- The aryl group is often introduced by reacting the dichloropyridazine with an appropriate aryl nucleophile or organometallic reagent under reflux conditions.
Carboxylation at the 4-Position
Carboxylic acid functionality at the 4-position of the pyridazine ring can be installed through various methods:
- Direct carboxylation of a suitable pyridazine precursor containing a reactive site at position 4.
- Cyclization reactions involving hydrazinyl pyridazine derivatives with cyanoacetate esters in acidic media, yielding carboxylated pyridazine derivatives after hydrolysis and purification.
Specific Preparation Method from Literature
A detailed synthesis of related pyridazine carboxylic acid derivatives involves the following steps:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 3-Chloro-6-hydrazinylpyridazine + ethylethoxymethylene cyanoacetate in acetic acid, reflux 4 h | Condensation and cyclization | Formation of ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate intermediate |
| 2 | Cooling, precipitation in water, filtration, washing | Isolation of crude product | Crude carboxylated pyridazine derivative |
| 3 | Purification by column chromatography and recrystallization | Purification | High-purity carboxylic acid derivative obtained as crystalline solid |
This method demonstrates the use of hydrazinyl pyridazine and cyanoacetate esters to build the carboxylic acid functionality on the pyridazine ring.
Analytical and Purification Techniques
- Chromatography : Silica gel column chromatography with solvent systems such as toluene/ethyl acetate is commonly employed to purify the crude products after synthesis.
- Recrystallization : Slow evaporation or recrystallization from solvents like chloroform/hexanes or benzene yields crystalline products with high purity.
- Characterization : Nuclear Magnetic Resonance (NMR), melting point determination, and single-crystal X-ray diffraction are used to confirm structure and purity.
Notes on Scale-Up and Industrial Considerations
While literature focuses on laboratory-scale synthesis, industrial preparation of related pyridazine carboxylic acids often involves:
- Optimization of reaction times and temperatures for maximum yield.
- Use of efficient purification methods to reduce solvent usage.
- Control of reaction stoichiometry to minimize impurities and side products.
- Implementation of crystallization techniques to improve product isolation.
Q & A
Q. What are the standard synthetic routes for 3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid?
The synthesis typically involves multi-step routes, including condensation and cyclization reactions. For example, a common approach starts with the formation of the pyridazine core via condensation of substituted aldehydes (e.g., 4-ethylbenzaldehyde) with aminopyridazine derivatives. Subsequent chlorination at the 3-position and carboxylation at the 4-position are achieved using reagents like POCl₃ for chlorination and carbon dioxide under high pressure for carboxylation. Catalysts such as palladium or copper are often employed to enhance regioselectivity, while solvents like dimethylformamide (DMF) or toluene are used to stabilize intermediates .
Q. Which characterization techniques are critical for verifying the structure and purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and aromatic proton environments.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is standard for research-grade material).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups like carboxylic acid (-COOH) and C-Cl bonds. Cross-referencing data from these methods ensures structural fidelity and minimizes synthesis errors .
Q. What are the common chemical reactions involving the carboxylic acid and chloro substituents?
The carboxylic acid group undergoes typical reactions:
- Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis.
- Amidation : Couples with amines via carbodiimide reagents (e.g., EDC/HOBt). The chloro substituent participates in nucleophilic aromatic substitution (e.g., with amines or alkoxides) or Suzuki-Miyaura cross-coupling for aryl-aryl bond formation. Reaction optimization requires precise control of temperature (70–120°C) and catalysts (e.g., Pd(PPh₃)₄) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and functionalization of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, enabling rational design of regioselective substitutions. For example, solvent effects and catalyst interactions can be modeled to reduce trial-and-error experimentation. Machine learning algorithms trained on reaction databases (e.g., PubChem) identify optimal conditions for carboxylation or chlorination, shortening development timelines by up to 40% .
Q. How should researchers address contradictory spectral data during structural validation?
Contradictions in NMR or MS data often arise from impurities or tautomeric forms. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity.
- Isotopic Labeling : Traces unexpected fragmentation in MS.
- X-ray Crystallography : Provides definitive proof of molecular geometry if single crystals are obtainable. Cross-validation with synthetic intermediates (e.g., des-chloro analogs) can isolate spectral anomalies .
Q. What experimental designs are recommended for studying its biological activity in drug discovery?
Prioritize structure-activity relationship (SAR) studies by synthesizing derivatives with modified substituents (e.g., replacing -Cl with -F or varying the ethylphenyl group). Use:
- Enzyme Inhibition Assays : Test against kinases or proteases linked to disease pathways.
- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY conjugates) quantifies permeability.
- Molecular Docking : Predicts binding modes to biological targets (e.g., ATP-binding pockets). Dose-response curves (IC₅₀) and toxicity profiles (via MTT assays) validate therapeutic potential .
Q. What mechanistic insights explain its reactivity in cross-coupling reactions?
The chloro group’s electron-withdrawing effect activates the pyridazine ring for palladium-catalyzed couplings. Computational studies show that oxidative addition of Pd⁰ to the C-Cl bond is rate-limiting, while the carboxylic acid stabilizes intermediates via hydrogen bonding. Solvent polarity (e.g., DMF vs. THF) modulates reaction rates by altering transition-state solvation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
